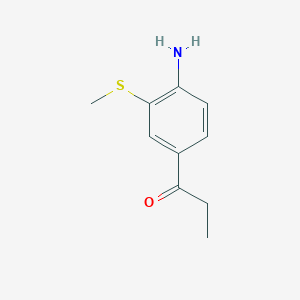
1-(4-Amino-3-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring. It has a predicted density of 1.14±0.1 g/cm³ and a boiling point of 353.1±27.0 °C .
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-(methylthio)phenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-3-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired propanone derivative . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Amino-3-(methylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Amino-3-(methylthio)phenyl)propan-1-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The propanone moiety can also participate in covalent bonding with nucleophilic residues in the active sites of enzymes .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Dimethylamino)phenyl)propan-1-one: This compound has a dimethylamino group instead of a methylthio group, which affects its chemical reactivity and biological activity.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound contains a morpholine ring, which introduces additional steric and electronic effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-(4-amino-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3,11H2,1-2H3 |
Clé InChI |
NTPFZALSORXDIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















